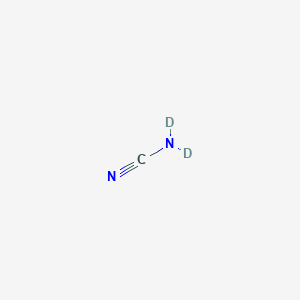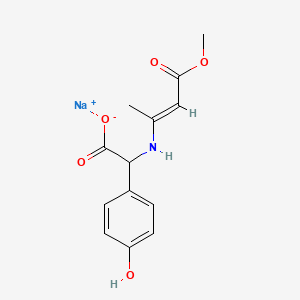
Cyanamide-D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanamide-D2, also known as deuterated cyanamide, is a compound where the hydrogen atoms in cyanamide (NH₂CN) are replaced with deuterium (D), a stable isotope of hydrogen. This modification results in the chemical formula CD₂N₂. This compound is primarily used in scientific research due to its unique properties and isotopic labeling, which makes it valuable in various analytical and synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
Cyanamide-D2 can be synthesized through several methods. One common approach involves the deuteration of cyanamide using deuterium oxide (D₂O) in the presence of a catalyst. Another method includes the reaction of deuterated ammonia (ND₃) with cyanogen chloride (NCCl) under controlled conditions. These reactions typically require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes as mentioned above, with careful control of reaction parameters to ensure high purity and yield.
化学反应分析
Types of Reactions
Cyanamide-D2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dicyandiamide or cyanuric acid under specific conditions.
Reduction: It can be reduced to form guanidine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Dicyandiamide, cyanuric acid.
Reduction: Guanidine derivatives.
Substitution: Various substituted cyanamides depending on the reagents used.
科学研究应用
Cyanamide-D2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of deuterated compounds, which are valuable in mechanistic studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace biochemical pathways involving nitrogen-containing compounds.
Medicine: Utilized in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties due to deuterium incorporation.
作用机制
The mechanism of action of Cyanamide-D2 involves its ability to participate in various chemical reactions due to the presence of the deuterium atoms. Deuterium’s higher mass compared to hydrogen results in different reaction kinetics and stability, which can be exploited in various applications. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.
相似化合物的比较
Similar Compounds
Cyanamide (NH₂CN): The non-deuterated form of Cyanamide-D2, commonly used in agriculture and chemical synthesis.
Dicyandiamide (C₂H₄N₄): A derivative of cyanamide, used as a fertilizer and in the production of melamine.
Guanidine (CH₅N₃): A related compound used in organic synthesis and as a precursor to various pharmaceuticals.
Uniqueness
This compound is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is required for tracing and mechanistic studies.
属性
分子式 |
CH2N2 |
|---|---|
分子量 |
44.053 g/mol |
IUPAC 名称 |
dideuteriocyanamide |
InChI |
InChI=1S/CH2N2/c2-1-3/h2H2/i/hD2 |
InChI 键 |
XZMCDFZZKTWFGF-ZSJDYOACSA-N |
手性 SMILES |
[2H]N([2H])C#N |
规范 SMILES |
C(#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3R)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13833770.png)
![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)

![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)
![3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13833791.png)




![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)


